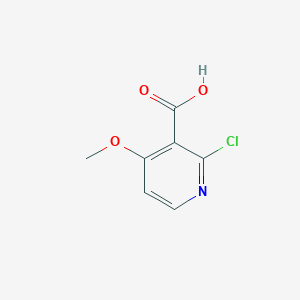

2-Chloro-4-methoxynicotinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHVWHBZHRBHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Methoxynicotinic Acid

Regioselective Functionalization Strategies

Achieving the desired 2,4,3-substitution pattern on the pyridine (B92270) ring of 2-Chloro-4-methoxynicotinic acid necessitates highly controlled, stepwise functionalization. The inherent electronic properties of the pyridine ring, where the C2/C6 and C4 positions are electron-deficient, heavily influence the regiochemical outcome of synthetic transformations.

Selective Chlorination Approaches to Nicotinic Acid Precursors

The introduction of a chlorine atom at the C2 position of a pyridine ring is a common synthetic challenge. A prevalent strategy involves the activation of the pyridine ring via N-oxidation. Nicotinic acid can be oxidized to Nicotinic acid N-oxide, which is then subjected to chlorination.

Reagents such as phosphorus oxychloride (POCl₃) are frequently employed for this transformation. youtube.comosi.lv The reaction of the N-oxide with POCl₃ proceeds via an intermediate that facilitates nucleophilic attack by chloride. However, this method can suffer from a lack of regioselectivity, potentially yielding a mixture of chlorinated isomers. youtube.com A Chinese patent suggests that using an organic base, such as triethylamine, as an acid-binding agent can significantly improve the yield of the desired 2-chloro isomer by controlling the reaction environment. google.com Another approach involves the use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃, which has been used to synthesize 2-chloro-4-pyridinecarboxylic acid from isonicotinic acid N-oxide, demonstrating the utility of this reagent combination for chlorinating pyridine carboxylic acid derivatives. chemrxiv.org

A green process for synthesizing 2-chloronicotinic acid starts with the oxidation of nicotinic acid using hydrogen peroxide, followed by chlorination and hydrolysis, achieving a high yield and purity. osi.lv These methods underscore the importance of precursor selection and reaction engineering to direct chlorination to the desired C2 position.

| Precursor | Chlorinating Agent(s) | Key Conditions | Outcome | Reference(s) |

| Nicotinic acid N-oxide | POCl₃ | Standard conditions | Mixture of isomers, low selectivity for 2-chloro product | youtube.com |

| Nicotinic acid N-oxide | POCl₃ / Organic Base | Acid-binding agent | Improved yield of 2-chloronicotinic acid (>85%) | google.com |

| Isonicotinic acid N-oxide | POCl₃ / PCl₅ | Reflux for 3 hours | 2-chloro-4-pyridinecarboxylic acid (66% yield) | chemrxiv.org |

| Nicotinic acid | H₂O₂, then chlorination | Green chemistry approach | 2-chloronicotinic acid (76.8% total yield) | osi.lv |

Directed Methoxylation Techniques on Pyridine Derivatives

The introduction of the C4-methoxy group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, particularly when bearing electron-withdrawing groups or when protonated, is activated towards nucleophilic attack at the C2 and C4 positions. youtube.com

A common strategy involves the displacement of a halide at the C4 position with a methoxide (B1231860) nucleophile. For instance, a di-halogenated pyridine, such as 2,4-dichloropyridine, can be selectively methoxylated. The reaction of such a substrate with sodium methoxide in methanol (B129727) would preferentially lead to substitution at the C4 position. chegg.comlibretexts.org The rationale for this regioselectivity lies in the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate, which is an intermediate carbanion formed during the SNAr mechanism. quizlet.comexsyncorp.com This stabilization is most effective when the attack occurs at the ortho (C2) or para (C4) positions relative to the nitrogen. youtube.com

Alternative methods for synthesizing methoxypyridines include the reaction of methanol with 4-bromopyridine (B75155) or the catalytic hydrogenation of 4-methoxypyridine-N-oxide. acs.org These approaches establish the C4-methoxy substituent on the ring before other functionalities are introduced or modified.

| Substrate | Reagent(s) | Reaction Type | Product | Reference(s) |

| 2,4-Dichloropyridine derivative | Sodium Methoxide (CH₃ONa) | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4-methoxypyridine (B97518) derivative | chegg.comlibretexts.org |

| 4-Bromopyridine | Methanol | Ether formation | 4-Methoxypyridine | acs.org |

| 4-Methoxypyridine-N-oxide | H₂ / Catalyst | Catalytic Hydrogenation | 4-Methoxypyridine | acs.org |

Sequential Functional Group Interconversions Leading to this compound

With the chloro and methoxy (B1213986) groups in place, the final step is the formation of the carboxylic acid at C3. A highly effective method is the oxidation of a precursor aldehyde. For example, 2-Chloro-4-methoxynicotinaldehyde serves as a direct precursor to the final product. chegg.com This aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). chegg.com This functional group interconversion from an aldehyde to a carboxylic acid is a reliable and high-yielding transformation.

Another powerful strategy involves the hydrolysis of a nitrile (cyano) group. A precursor such as 2-chloro-4-methoxynicotinonitrile (B1349480) can be subjected to acidic or basic hydrolysis to yield this compound. This cyan-hydrolysis route is a common method for preparing nicotinic acids from cyanopyridine precursors. youtube.com These interconversions represent the final, crucial steps in the synthetic sequence.

| Precursor | Reagent(s) | Transformation | Product | Reference(s) |

| 2-Chloro-4-methoxynicotinaldehyde | KMnO₄ or CrO₃ | Oxidation | This compound | chegg.com |

| 2-Chloro-4-methoxynicotinonitrile | H₃O⁺ or OH⁻ | Hydrolysis | This compound | youtube.com |

Multi-Component Reaction Sequences in Nicotinic Acid Framework Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds, such as the nicotinic acid framework, in a single step from three or more starting materials. nih.gov While a direct MCR synthesis of this compound is not prominently reported, MCRs are instrumental in building the core substituted pyridine ring, which can then undergo further functionalization.

For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that condenses an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. Variations of this and other MCRs, such as those involving Knoevenagel-type condensations, can be used to produce highly functionalized nicotinic acid derivatives, including nitriles and amides. scientificlabs.ie These MCR-derived pyridines can be designed to contain handles for the subsequent introduction of the chloro and methoxy groups, serving as versatile intermediates in a longer synthetic route.

Catalytic Transformations for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity and efficiency. The synthesis of functionalized pyridines, as precursors to this compound, benefits significantly from such advancements.

Transition Metal-Mediated Syntheses of Functionalized Pyridines

Transition-metal catalysis provides powerful tools for the C-H functionalization of pyridine rings, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials. acs.orgrsc.org Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), and other metals can mediate a variety of transformations. orgsyn.orgnih.gov

Direct C-H activation and subsequent cross-coupling reactions are particularly valuable. For example, palladium catalysts can be used to arylate, alkylate, or alkenylate specific positions on the pyridine ring. orgsyn.org While the electron-poor nature of the pyridine ring presents challenges, specialized ligand and catalyst systems have been developed to control the regioselectivity of these reactions, enabling functionalization at the C2, C3, or C4 positions. acs.orgrsc.org

Furthermore, Negishi cross-coupling reactions are effective for C4 functionalization. This involves an initial metalation of the pyridine at the C4 position, for instance using n-butylsodium, followed by transmetalation with zinc chloride. The resulting organozinc species can then be coupled with various halides in a palladium-catalyzed reaction. quizlet.com Such a strategy could be envisioned for introducing either the C3-carboxy group (or a precursor) or other functionalities onto a pre-formed 2-chloro-4-methoxypyridine ring system.

Organocatalytic Routes to Nicotinic Acid Derivatives

The pursuit of metal-free catalytic systems has led to significant advancements in the synthesis of nicotinic acid derivatives through organocatalysis. These methods offer mild reaction conditions and unique reactivity patterns. A notable approach involves the photochemical functionalization of pyridines using organocatalysts to generate pyridinyl radicals. acs.org

One such method utilizes a dithiophosphoric acid as a catalytic electron donor. Upon deprotonation, the resulting thiolate can form a photoactive electron donor-acceptor (EDA) complex. This complex facilitates a single-electron transfer (SET) to a pyridinium (B92312) ion, generating a pyridinyl radical. This highly reactive intermediate can then couple with various radical species, such as those derived from allylic C-H bonds, to form new carbon-carbon bonds, typically at the C4 position of the pyridine ring with high regioselectivity. acs.org This strategy allows for the direct functionalization of pyridine scaffolds under mild, photochemical conditions, avoiding the use of heavy metals. acs.org

Research has demonstrated the successful C4-allylation of various substituted pyridines using this organocatalytic method. acs.org The tolerance for different functional groups, including halogens and electron-withdrawing groups at the meta position, underscores the versatility of this approach for creating a diverse range of nicotinic acid precursors. acs.org

Table 1: Organocatalytic C4-Allylation of Substituted Pyridines

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine | Dithiophosphoric Acid A | C4-Allylated Pyridine | Good | acs.org |

| m-Halogen Substituted Pyridine | Dithiophosphoric Acid A | C4-Functionalized Pyridine | High | acs.org |

| m-CF3 Substituted Pyridine | Dithiophosphoric Acid A | C4-Functionalized Pyridine | Good | acs.org |

Green Chemistry Principles in this compound Production

The integration of green chemistry principles is paramount in modernizing the production of pyridine carboxylic acids like this compound. This involves a holistic approach to chemical synthesis that prioritizes sustainability by maximizing efficiency, using safer substances, and minimizing energy consumption and waste generation.

Atom Economy Maximization in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The formula for percent atom economy (% AE) is:

% Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) × 100 primescholars.com

A low atom economy, which is common in traditional syntheses that use stoichiometric reagents or produce significant byproducts, indicates the generation of substantial waste. primescholars.com For instance, the classical chemical synthesis of nicotinic acid can have an atom economy as low as 25%, highlighting its environmental inefficiency. frontiersin.org

To maximize atom economy in the synthesis of this compound, reaction design should favor additions and cycloadditions over substitutions and eliminations. primescholars.comacs.org Reactions like the Diels-Alder cycloaddition are highly atom-economical as they incorporate all reactant atoms into the product. primescholars.com Careful selection of starting materials and the use of catalytic rather than stoichiometric reagents are crucial strategies for improving atom economy and reducing waste. primescholars.com

Exploration of Sustainable Solvent Systems and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional syntheses of nicotinic acid derivatives employ hazardous solvents like dimethylformamide (DMF) or xylene, which pose environmental and health risks. nih.govresearchgate.net Green chemistry promotes the substitution of these solvents with more sustainable alternatives.

Recent research has focused on several greener approaches:

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Catalyst-free amination of 2-chloronicotinic acid has been successfully performed in water, offering a significantly more environmentally benign route. nih.gov

Renewable Solvents: Biodegradable and renewable solvents, such as n-propanol, have been investigated for the synthesis of nicotinic acid derivatives, demonstrating high process efficiency while adhering to green principles. acs.org

Ionic Liquids: Acidic ionic liquids have been used as both the catalyst and the solvent in the synthesis of nicotinic acid esters. A key advantage is their potential for reuse, which reduces waste and pollution. google.com

Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. Mechanochemistry, which involves grinding solid reactants together, and catalyst-free reactions conducted under neat (solventless) conditions represent highly efficient and clean synthetic methods. nih.govresearchgate.netrsc.org These techniques often lead to simpler work-up procedures and reduce the generation of solvent-related waste. nih.gov

Table 2: Comparison of Solvent Systems in Nicotinic Acid Derivative Synthesis

| Solvent System | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Xylene, DMF | Effective for many reactions | Toxic, environmentally harmful, difficult to dispose of | nih.govresearchgate.net |

| Water | Non-toxic, safe, abundant | Limited solubility for non-polar reactants | nih.gov |

| n-Propanol | Renewable, biodegradable, safe | May require higher temperatures | acs.org |

| Ionic Liquids | Reusable, can act as catalyst | Can be expensive, potential toxicity concerns | google.com |

Energy-Efficient Synthetic Protocols for Pyridine Carboxylic Acids

Reducing energy consumption is a key pillar of green chemistry. The development of energy-efficient protocols not only lowers production costs but also decreases the carbon footprint associated with the synthesis. Two prominent energy-efficient techniques are microwave-assisted synthesis and mechanochemistry.

Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to heat reaction mixtures directly and efficiently. Compared to conventional heating methods that rely on external heat sources and slow conduction, MAOS often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity. nih.govacs.org For example, one-pot, multi-component reactions for synthesizing pyridine derivatives have shown significantly better outcomes under microwave irradiation compared to traditional refluxing. nih.govacs.org

Table 3: Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Microwave Irradiation | 2–7 minutes | 82%–94% | nih.govacs.org |

Mechanochemistry: This solvent-free method utilizes mechanical force (e.g., ball milling) to induce chemical reactions. rsc.org By eliminating the need for solvents and often proceeding at room temperature, it significantly reduces energy consumption associated with heating, refluxing, and solvent distillation. This eco-compatible, energy-efficient approach is gaining traction for the preparation of various chemical compounds with high yields and purity. rsc.org

Mechanistic Elucidation and Reactivity Profiling of 2 Chloro 4 Methoxynicotinic Acid

Nucleophilic Aromatic Substitution Mechanisms at the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNA) reactions, particularly when substituted with good leaving groups like chlorine and activating groups.

Investigation of Substituent Effects on Reactivity (e.g., Electron Deficiency)

The reactivity of the pyridine ring in 2-chloro-4-methoxynicotinic acid towards nucleophiles is significantly influenced by its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and makes it more electrophilic and thus more susceptible to nucleophilic attack compared to a benzene (B151609) ring.

The carboxylic acid group at the 3-position is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the pyridine ring, thereby activating it for nucleophilic substitution. This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. In this case, the chlorine at the 2-position is ortho to the carboxylic acid group, making it highly susceptible to substitution.

A general reactivity trend for nucleophilic aromatic substitution on substituted pyridines often follows the order of leaving group ability: F > Cl > Br > I. This is because the rate-determining step is often the attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

Regioselectivity and Stereochemical Outcomes of Substitution Reactions

Nucleophilic attack on substituted pyridines generally occurs at the 2- and 4-positions (ortho and para to the nitrogen atom). masterorganicchemistry.comresearchgate.net This is because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. masterorganicchemistry.comresearchgate.net

In this compound, there are two primary sites for nucleophilic attack: the C2 position bearing the chloro leaving group and potentially the C6 position. Given the presence of the activating carboxylic acid group at the 3-position and the chlorine leaving group at the 2-position, nucleophilic substitution is overwhelmingly expected to occur at the C2 position. The attack at this position leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto the nitrogen atom and the carboxylate group.

For instance, studies on the regioselectivity of nucleophilic aromatic substitution on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can direct the substitution to either the 2- or 6-position. A carboxylic acid or amide substituent at the 3-position has been shown to direct substitution to the 2-position.

The stereochemical outcome of these substitution reactions at the sp2-hybridized carbon is retention of configuration, as the nucleophile attacks from a position perpendicular to the plane of the ring, and the leaving group departs from the same face.

Halogen-Exchange and Dechlorination Pathways

Halogen-Exchange: Halogen-exchange reactions, such as the Finkelstein reaction, can occur on the pyridine ring. wikipedia.org For this compound, treatment with a source of fluoride, bromide, or iodide ions could potentially lead to the corresponding 2-fluoro-, 2-bromo-, or 2-iodonicotinic acid derivatives. These reactions are typically equilibrium-driven and can be influenced by the solubility of the resulting metal halides in the chosen solvent. wikipedia.org For aromatic systems, these exchanges often require catalysis, for example, by copper(I) salts. wikipedia.org

Dechlorination: The removal of the chlorine atom can be achieved through various dechlorination methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common and effective method for the dechlorination of chloropyridines. Other methods include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or advanced oxidation processes. Recent research has shown that pyridine N-oxidation can facilitate nucleophilic dechlorination, significantly lowering the energy barrier for the process.

Carboxylic Acid Group Derivatization Pathways

The carboxylic acid group at the 3-position offers a versatile handle for a range of derivatization reactions.

Esterification and Amidation Kinetics

Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). The kinetics of esterification are typically second-order, being first-order in both the carboxylic acid and the alcohol. The reaction rate is influenced by temperature, the nature of the alcohol (steric hindrance), and the strength of the acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents, to activate the carboxylic acid towards nucleophilic attack by the amine. The kinetics of these reactions are dependent on the specific coupling agent and reaction conditions. The general mechanism involves the formation of a more reactive acyl intermediate, which is then readily attacked by the amine.

Decarboxylative Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound. masterorganicchemistry.comyoutube.com The ease of decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxyl group and the presence of other substituents. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to undergo decarboxylation, often through a zwitterionic intermediate where the pyridine nitrogen is protonated.

For this compound, the presence of the electron-withdrawing chlorine atom and the pyridine nitrogen would be expected to stabilize the negative charge that develops on the ring during decarboxylation, potentially facilitating this reaction under appropriate thermal or catalytic conditions. Kinetic studies on related pyridinecarboxylic acids have shown that the rate of decarboxylation is influenced by pH and the nature of the substituents.

Electrophilic Functionalization of the Pyridine Core

The pyridine ring, being electron-deficient, is generally less susceptible to electrophilic aromatic substitution than benzene. However, the presence of activating groups can facilitate such reactions. In this compound, the 4-methoxy group is an activating, ortho-, para-directing group, while the 2-chloro and 3-carboxylic acid groups are deactivating. The inherent deactivation of the pyridine ring by the nitrogen atom typically directs electrophiles to the 3- and 5-positions. nih.govresearchgate.net

Considering the substituent effects, the methoxy (B1213986) group strongly activates the positions ortho and para to it (C-3 and C-5). The carboxylic acid at C-3 will sterically hinder attack at this position and will also have a deactivating effect. The chlorine atom at C-2 further deactivates the ring. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is para to the activating methoxy group and meta to the deactivating chlorine and carboxylic acid groups.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C-5 | Para to activating -OCH3; Meta to deactivating -Cl and -COOH | Most Favorable |

| C-6 | Ortho to deactivating -Cl; Meta to activating -OCH3 | Less Favorable |

It is important to note that harsh reaction conditions are often required for electrophilic substitutions on pyridine rings. masterorganicchemistry.com For example, nitration may require fuming sulfuric acid and high temperatures. nih.gov The presence of both activating and deactivating groups on this compound suggests that the conditions for electrophilic substitution would need to be carefully optimized to achieve selective functionalization at the C-5 position.

Radical Reaction Pathways Involving this compound

Radical reactions offer an alternative pathway for the functionalization of pyridine rings. youtube.com These reactions typically involve three main stages: initiation, propagation, and termination. mdpi.com Initiation can be achieved through thermal or photochemical homolytic cleavage of a radical initiator. bldpharm.com

In the context of this compound, a radical species could potentially be generated at various positions. For instance, a chlorine radical could be generated from the C-Cl bond upon exposure to UV light or a suitable radical initiator. This pyridinyl radical could then participate in a variety of reactions.

A study on the reaction of atomic chlorine with pyridine in a para-hydrogen matrix showed that the chlorine atom preferentially adds to the nitrogen atom to form a 1-chloropyridinyl radical. researchgate.net This suggests that the nitrogen atom in the pyridine ring of this compound could also be a site for radical attack.

Furthermore, radical reactions can be used for the alkylation of pyridines. N-methoxypyridinium salts have been shown to be exceptionally reactive radical traps that can be used in efficient radical chain reactions with organoboranes. nih.gov While not directly involving this compound, this highlights a potential pathway for its functionalization via radical mechanisms.

Table 2: Potential Radical Reactions Involving this compound

| Reactant | Conditions | Potential Radical Intermediate | Potential Product |

| Radical Initiator (e.g., AIBN), H-donor | Heat or UV light | Pyridinyl radical (H abstraction) | Substituted pyridine |

| Alkyl radical source | Radical initiator | Alkyl radical adduct | Alkylated pyridine |

| Chlorine source | UV light | Chlorine radical | Further chlorinated pyridine |

The complexity of the substituent pattern on this compound makes predicting the exact outcome of radical reactions challenging without specific experimental data. The interplay between the electronic effects of the substituents and the inherent reactivity of the pyridine ring would dictate the regioselectivity and efficiency of any radical-mediated transformation.

Reaction Pathway Analysis through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. mdpi.com In the context of this compound, isotopic labeling could be employed to unravel the intricacies of its reactivity.

For instance, to confirm the predicted regioselectivity of electrophilic substitution, a deuterium-labeled substrate could be used. By replacing the hydrogen at the C-5 position with deuterium (B1214612), one could monitor the extent of deuterium loss during an electrophilic aromatic substitution reaction, providing direct evidence for attack at that site.

In the study of radical reactions, isotopic labeling can help to identify the source of hydrogen atoms in reduction or rearrangement processes. For example, if a reaction is carried out in a deuterated solvent, the incorporation of deuterium into the product can indicate the involvement of the solvent in the reaction mechanism.

Recent advancements in isotopic labeling have enabled the efficient incorporation of stable isotopes like ¹⁵N into pyridine rings. youtube.combyjus.comsigmaaldrich.com A common strategy involves the ring-opening of the pyridine to a Zincke imine intermediate, followed by ring-closure with a labeled ammonia (B1221849) source. byjus.comsigmaaldrich.com This methodology could potentially be applied to this compound to synthesize its ¹⁵N-labeled analogue. This labeled compound would be an invaluable tool for studying its metabolic pathways and reaction mechanisms where the nitrogen atom plays a key role.

Studies on the metabolism of nicotinic acid have utilized carbon-14 (B1195169) and tritium (B154650) labeling to trace its conversion to nicotine (B1678760) in tobacco plants. Similarly, carbon-13 or carbon-14 labeling of the carboxylic acid group or the methoxy group of this compound could be used to follow the fate of these functional groups in various chemical and biological transformations.

Table 3: Potential Isotopic Labeling Studies for Mechanistic Elucidation

| Isotope | Labeled Position | Potential Application |

| ²H (Deuterium) | C-5 | Confirming regioselectivity of electrophilic substitution |

| ¹⁵N | Pyridine Nitrogen | Studying reactions involving the nitrogen atom; metabolic studies |

| ¹³C or ¹⁴C | Carboxylic acid | Tracing the fate of the carboxyl group in decarboxylation or other reactions |

| ¹³C or ¹⁴C | Methoxy group | Investigating reactions involving the methoxy group, such as demethylation |

While specific isotopic labeling studies on this compound have not been reported in the reviewed literature, the established methodologies in pyridine and nicotinic acid chemistry provide a clear roadmap for future investigations into its reaction mechanisms.

State of the Art Spectroscopic Characterization and Structural Analysis of 2 Chloro 4 Methoxynicotinic Acid and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 2-Chloro-4-methoxynicotinic acid, a suite of NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish connectivity within the molecule.

¹H NMR: The proton spectrum of this compound would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the methoxy (B1213986) group protons. The chemical shifts and coupling constants would be indicative of their relative positions.

¹³C NMR: The carbon spectrum would reveal discrete resonances for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | High |

| C3 | - | Low |

| C4 | - | High |

| C5 | High | Low |

| C6 | High | Low |

| COOH | High | High |

| OCH₃ | Low | Low |

Note: "High" and "Low" are relative terms. Actual values would be determined experimentally.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To move beyond simple signal assignment, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. nist.gov This would allow for the unambiguous assignment of the carbon signals for the protonated positions on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful in confirming the through-space relationships between the methoxy group protons and the proton at the C5 position of the pyridine ring.

The synthesis of related compounds, such as 2-arylaminonicotinic acids from 2-chloronicotinic acid, has been reported, and their structures were confirmed using techniques that would be analogous to those required for this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula (C₇H₆ClNO₃), confirming the presence and number of chlorine, nitrogen, and oxygen atoms, which is a critical step in its characterization. The distinctive isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly observable in the mass spectrum, providing a key signature for the presence of a chlorine atom in the molecule.

Hyphenated Techniques (e.g., GC-MS, LC-MS, UPLC-MS)

For the analysis of this compound and its synthetic intermediates, hyphenated mass spectrometry techniques are invaluable. LC-MS (Liquid Chromatography-Mass Spectrometry) and UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) are particularly well-suited for the analysis of polar, non-volatile compounds like carboxylic acids. bldpharm.com These techniques would allow for the separation of the target compound from any impurities or reaction byproducts, followed by its mass analysis.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), and potentially the chlorine atom. Analysis of these fragments helps to piece together the molecular structure. For instance, the oxidation of the precursor 2-Chloro-4-methoxynicotinaldehyde would be monitored by the disappearance of the aldehyde signal and the appearance of the carboxylic acid signal in the mass spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule. These methods are complementary and their combined use offers a more complete picture of the molecular vibrations.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups:

Carboxylic Acid Group: A broad O-H stretching band would be expected in the IR spectrum, typically in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong absorption band around 1700 cm⁻¹.

Pyridine Ring: C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring would be observed in the 1600-1400 cm⁻¹ region.

Methoxy Group: The C-H stretching vibrations of the methyl group would be found just below 3000 cm⁻¹. The C-O stretching vibration of the ether linkage would also be present.

C-Cl Bond: The C-Cl stretching vibration would appear in the fingerprint region of the IR spectrum, typically below 800 cm⁻¹.

Studies on related molecules, such as 2-chloro-4-methylaniline, have utilized FTIR and FT-Raman spectroscopy to perform complete vibrational assignments, which serves as a good reference for the analysis of this compound. nih.gov The synthesis of 2-chloronicotinic acid derivatives has also been reported, with structural confirmation that would rely in part on vibrational spectroscopy. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Conformation

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a suitable single crystal would allow for its complete solid-state structural elucidation. The analysis would confirm the planarity of the pyridine ring and the conformation of the carboxylic acid and methoxy substituents relative to the ring. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, which dictate the crystal packing.

While a specific crystal structure for this compound is not found in the searched literature, studies on related nicotinic acid derivatives have been successfully characterized by X-ray diffraction. ebi.ac.uknanomegas.com For example, the crystal structures of salts of various arylamino nicotinic acids have been determined, providing insight into the types of intermolecular interactions that can be expected. researchgate.net Similarly, the crystal structure of nicotinic acid itself has been extensively studied. ebi.ac.uknanomegas.com These studies provide a strong basis for what could be anticipated in the crystal structure of this compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying chiral molecules. mdpi.com These methods measure the differential absorption of left and right circularly polarized light.

This compound, in its isolated molecular form, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, under normal conditions, it would not exhibit a chiroptical response, and an assessment of enantiomeric purity would not be applicable.

However, it is conceivable that under specific circumstances, such as the formation of chiral aggregates or coordination to a chiral metal center, the resulting supramolecular or coordination complex could become chiral and thus exhibit a CD or VCD spectrum. mdpi.com In such a scenario, chiroptical spectroscopy would be an invaluable tool for characterizing the stereochemical properties of these higher-order structures.

Computational Chemistry and Quantum Mechanical Studies on 2 Chloro 4 Methoxynicotinic Acid Systems

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

The electronic structure of a molecule is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions. Quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating these characteristics for 2-Chloro-4-methoxynicotinic acid.

Researchers have employed DFT methods, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), to investigate the molecular structure and electronic properties of closely related compounds, such as 2-chloro-6-methoxypyridine-4-carboxylic acid. tandfonline.com These studies typically involve geometry optimization of both the monomer and potential dimers, which are likely to form due to the hydrogen bonding capabilities of the carboxylic acid group. tandfonline.com For this compound, similar calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

The electronic properties that can be calculated are extensive. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. epstem.netepstem.net A smaller gap generally suggests higher reactivity. elsevierpure.com For nicotinic acid derivatives, the positions and nature of substituents significantly influence these frontier orbitals. dergipark.org.tr For instance, the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group in this compound will have competing effects on the electron density distribution within the pyridine (B92270) ring, which can be quantified through computational analysis.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT calculations. It provides insights into charge distribution, intramolecular charge transfer, and the nature of chemical bonds. mdpi.com For this compound, NBO analysis can elucidate the hyperconjugative interactions and the stabilization energy associated with electron delocalization, offering a deeper understanding of the interplay between the substituents and the aromatic system. tandfonline.comresearchgate.net Furthermore, Mulliken population analysis can be used to predict the Fukui function and global softness, which help in identifying the sites most susceptible to nucleophilic or electrophilic attack. tandfonline.com

The following table summarizes typical electronic properties that can be determined for this compound and its analogs using computational methods.

| Property | Description | Computational Method | Significance |

|---|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles of the lowest energy conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the 3D structure of the molecule. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT, Ab Initio | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Ab Initio | Influences solubility and intermolecular interactions. |

| NBO Charges | Atomic charges calculated using the Natural Bond Orbital method. | NBO analysis post-DFT | Reveals the charge distribution within the molecule. |

| Stabilization Energies (E(2)) | Energies of hyperconjugative interactions from NBO analysis. | NBO analysis post-DFT | Quantifies intramolecular electron delocalization and stability. |

Potential Energy Surface Exploration and Transition State Localization

Understanding the chemical transformations that this compound can undergo requires mapping out the potential energy surface (PES) for a given reaction. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state structure is located, Intrinsic Reaction Coordinate (IRC) analysis is a vital computational tool. nih.gov An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product minima on the PES. This confirms that the located transition state indeed links the desired chemical species. For a potential reaction of this compound, such as the esterification of its carboxylic acid group, IRC analysis would map the trajectory of the atoms as they move from the reactants (the acid and an alcohol) through the transition state to the final ester and water products.

Mechanistic Pathways of Chemical Transformations

The functional groups of this compound suggest several possible chemical transformations. For instance, the chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. Computational studies on the SN2 reactions of pyridine with various substrates have shown that the mechanism can be complex, involving different attack trajectories of the nucleophile. nih.gov For this compound, a nucleophile could attack the carbon atom bonded to the chlorine, leading to its displacement. DFT calculations can be used to model the entire reaction pathway, determining the activation energy barrier and the geometry of the transition state. fossee.in

Another potential reaction is the transformation of the carboxylic acid group, such as decarboxylation or amide formation. The methoxy group can also influence reactivity, for example, through its electronic effects on the pyridine ring or by participating in more complex reaction mechanisms. Computational methods allow for the exploration of these and other potential mechanistic pathways, providing insights that can guide synthetic efforts. nih.gov Recently, machine learning approaches have also been developed to predict transition state structures more rapidly than traditional quantum chemistry methods, which could accelerate the exploration of reaction mechanisms for molecules like this compound. mit.edusciencedaily.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanical calculations are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape over time. For this compound, MD simulations could be used to study its rotational isomers (conformers) arising from the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-O bond of the methoxy group. The simulations would reveal the relative populations of different conformers and the energy barriers for their interconversion.

Furthermore, MD simulations can provide detailed information about the solvation of this compound in different solvents. By explicitly including solvent molecules in the simulation box, one can study the hydrogen bonding patterns between the carboxylic acid group and water, for example, or the non-polar interactions of the pyridine ring. Such simulations are crucial for understanding the molecule's solubility and how its conformation might change in different environments. In the context of drug design, MD simulations are also used to study the binding of a ligand to its protein target, providing insights into the stability of the complex and the key intermolecular interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Development for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities. rsc.org The development of a QSPR model for a series of nicotinic acid derivatives, including this compound, could enable the prediction of important properties for new, unsynthesized compounds.

The first step in developing a QSPR model is to compile a dataset of molecules with known experimental values for the property of interest (e.g., solubility, melting point, or a measure of biological activity). nih.gov Next, a large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates a subset of the most relevant descriptors to the target property. nih.gov The predictive power of the resulting model is assessed through rigorous validation techniques, including internal and external validation. A robust QSPR model can then be used to screen virtual libraries of nicotinic acid derivatives and prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org

The table below outlines the general workflow for developing a QSPR model.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Data Collection | Gathering a dataset of compounds with experimentally measured properties. | Data quality and diversity are crucial for a robust model. |

| 2. Descriptor Calculation | Computing a wide range of molecular descriptors for each compound. | Descriptors should capture the relevant structural and electronic features. |

| 3. Model Building | Using statistical methods to correlate descriptors with the property of interest. | Selection of the appropriate statistical method (e.g., MLR, PLS, neural networks). |

| 4. Model Validation | Assessing the predictive performance of the model using various metrics. | Internal (cross-validation) and external validation are necessary. |

| 5. Prediction | Using the validated model to predict the properties of new compounds. | The applicability domain of the model must be considered. |

In Silico Catalysis Design and Optimization for Nicotinic Acid Syntheses

The synthesis of nicotinic acid and its derivatives is of significant industrial importance. Computational methods, or in silico catalysis design, are increasingly being used to accelerate the discovery and optimization of catalysts for these processes. rsc.orgnih.gov

For the synthesis of nicotinic acid derivatives, both heterogeneous and homogeneous catalysts, as well as biocatalysts (enzymes), can be employed. Computational chemistry can play a role in designing all three types. For example, in heterogeneous catalysis, DFT calculations can be used to model the adsorption of reactants onto a catalyst surface, identify the active sites, and calculate the energy barriers for the elementary reaction steps. This information can be used to screen different catalyst materials and compositions to find those with the highest activity and selectivity. elsevierpure.com

In homogeneous catalysis, computational methods can be used to design new organometallic complexes or small organic molecules that can efficiently catalyze a desired transformation. youtube.com This involves modeling the catalytic cycle, including the coordination of the substrate to the catalyst, the key bond-forming or bond-breaking steps, and the release of the product.

For biocatalytic synthesis, computational tools are used to study the mechanism of enzymes that can produce nicotinic acid derivatives. Molecular docking can be used to predict how a substrate binds to the active site of an enzyme, and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction itself. This understanding can then guide protein engineering efforts to improve the enzyme's efficiency, stability, or substrate specificity.

Strategic Role of 2 Chloro 4 Methoxynicotinic Acid in the Synthesis of Advanced Chemical Entities

Construction of Complex Polyheterocyclic Systems

The pyridine (B92270) scaffold of 2-chloro-4-methoxynicotinic acid serves as a foundational element for the assembly of intricate polyheterocyclic systems. These systems are integral to the architecture of numerous biologically active compounds. A notable application of this chemical is in the synthesis of multi-kinase inhibitors, such as Sorafenib and Regorafenib, which are used in cancer therapy. chemicalbook.comresearchgate.netchemicalbook.com

In the synthesis of these complex molecules, the chloro- and methoxy- substituents on the nicotinic acid core allow for sequential and regioselective reactions. For instance, the synthesis of Regorafenib involves the reaction of an intermediate derived from this compound with 4-amino-3-fluorophenol. chemicalbook.comchemicalbook.com This step is crucial for forming the diaryl ether linkage, a key structural motif in many kinase inhibitors. The ability to precisely control the introduction of various functionalities onto the pyridine ring is paramount for developing compounds with desired pharmacological profiles.

Scaffold Derivatization for Target-Oriented Synthesis in Chemical Biology Research

The derivatization of the this compound scaffold is a key strategy in target-oriented synthesis within chemical biology. This approach allows for the systematic modification of a core structure to optimize its interaction with specific biological targets. For example, in the development of kinase inhibitors, the pyridine-2-carboxamide moiety, often derived from this compound, is a critical component for binding to the target protein. researchgate.net

Research has shown that modifications to this scaffold can lead to compounds with enhanced potency and selectivity. For instance, the synthesis of Sorafenib analogues has involved the replacement of the N-methyl group of the pyridine-2-carboxamide with other substituents to explore the structure-activity relationship and develop new anti-cancer agents. researchgate.netnih.gov The versatility of the this compound scaffold facilitates the creation of diverse chemical libraries for screening against various biological targets. This adaptability is essential for the discovery of novel therapeutic agents. nih.gov

Precursor in Agrochemical Molecule Design and Synthesis

Beyond pharmaceuticals, this compound and its derivatives are valuable precursors in the design and synthesis of modern agrochemicals. researchgate.net The pyridine ring is a common feature in many herbicides and insecticides. The reactivity of the chlorine atom in the 2-position allows for its displacement by various nucleophiles, enabling the introduction of different functional groups that can modulate the biological activity and selectivity of the resulting agrochemical. atlantis-press.com

For example, derivatives of 2-chloronicotinic acid are used in the synthesis of herbicides like diflufenican. researchgate.netatlantis-press.com The ability to synthesize a wide range of substituted pyridines from this precursor allows for the fine-tuning of properties such as herbicidal spectrum, crop safety, and environmental persistence. The strategic use of this compound contributes to the development of more effective and environmentally benign crop protection solutions. semanticscholar.org

Building Block for Advanced Materials Research

While the primary applications of this compound have been in the life sciences, its structural characteristics also make it a promising building block for advanced materials research. The substituted pyridine ring can be incorporated into larger molecular architectures to create materials with specific electronic, optical, or thermal properties. For instance, pyridine-containing polymers and metal-organic frameworks (MOFs) are areas of active investigation. The functional groups on this compound provide handles for polymerization or for coordination to metal centers, opening avenues for the design of novel functional materials.

Libraries Synthesis and Combinatorial Chemistry Approaches utilizing Pyridine Carboxylic Acid Scaffolds

The principles of combinatorial chemistry, which involve the rapid synthesis of large numbers of different but structurally related molecules, are well-suited for the utilization of pyridine carboxylic acid scaffolds like this compound. nih.govwikipedia.org This approach enables the efficient exploration of chemical space to identify compounds with desired properties. iipseries.org

By systematically varying the substituents at different positions of the this compound core, chemists can generate extensive libraries of compounds. ijpsonline.com These libraries can then be subjected to high-throughput screening to identify hits for drug discovery or agrochemical development. nih.govcuny.edu The "split and pool" synthesis strategy, a cornerstone of combinatorial chemistry, can be effectively applied to solid-phase synthesis using this versatile building block. wikipedia.org This methodology accelerates the discovery process by allowing for the parallel synthesis and evaluation of a multitude of compounds, significantly reducing the time and resources required for lead identification and optimization. ijpsonline.com

Interactive Data Table: Synthesis of Regorafenib

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| 1 | This compound | Thionyl chloride | 2-Chloro-4-methoxy-nicotinoyl chloride | - | - | chemicalbook.com |

| 2 | 2-Chloro-4-methoxy-nicotinoyl chloride | Methylamine | 2-Chloro-4-methoxy-N-methylnicotinamide | - | - | chemicalbook.com |

| 3 | 2-Chloro-4-methoxy-N-methylnicotinamide, 4-Amino-3-fluorophenol | Base | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 84 | - | chemicalbook.com |

| 4 | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | Regorafenib | 83 | - | chemicalbook.com |

| 5 | Recrystallization of Regorafenib | Acetone/Water | Regorafenib Monohydrate | - | - | chemicalbook.com |

Interactive Data Table: Synthesis of Sorafenib

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| 1 | 4-Aminophenol, 2-Chloro-N-methylpicolinamide | Base | 4-(4-Aminophenoxy)-N-methylpicolinamide | - | - | researchgate.net |

| 2 | 4-Chloro-3-(trifluoromethyl)aniline | CDI, Organic Solvent | N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide | 76 | - | google.com |

| 3 | 4-(4-Aminophenoxy)-N-methylpicolinamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide | - | Sorafenib | 98 | 99.98 | google.com |

| 4 | Sorafenib free base, p-toluenesulfonic acid monohydrate | Ethanol | Sorafenib Tosylate | - | - | google.com |

Sustainable Chemistry and Process Optimization for 2 Chloro 4 Methoxynicotinic Acid Production

Minimization of Hazardous Reagents and Byproducts in Synthetic Pathways

The traditional synthesis of nicotinic acid derivatives often involves hazardous reagents and can generate significant waste. For instance, the chlorination of nicotinic acid precursors can utilize harsh chlorinating agents. A key aspect of green chemistry is the development of synthetic routes that replace these hazardous materials with safer alternatives.

One approach involves the use of milder and more selective chlorinating agents. For example, a process for chlorinating 2-methoxynicotinic acid at the 5-position utilizes an alkali metal hypochlorite (B82951) in a homogeneous aqueous solvent system, avoiding the use of gaseous chlorine. google.com Another sustainable approach is the one-step oxidation of 2-chloro-3-alkyl pyridine (B92270) or 2-chloro-3-olefin pyridine using ozone as an oxidant and acetate (B1210297) as a catalyst. google.com This method is highlighted for its low cost and lack of pollution, aligning with green chemistry principles. google.com

Furthermore, solvent selection plays a critical role in the environmental impact of a synthesis. The use of greener solvents, such as tert-amyl alcohol, is being explored in the synthesis of nicotinamide (B372718) derivatives. nih.govresearchgate.net Research has also demonstrated the feasibility of solvent-free and catalyst-free synthesis of 2-anilino nicotinic acid derivatives, which significantly reduces waste and environmental impact. researchgate.net

The minimization of byproducts is another cornerstone of sustainable synthesis. Traditional methods, like the liquid-phase oxidation of 5-ethyl-2-methyl-pyridine (MEP) with nitric acid to produce niacin, can generate considerable side-products and waste that require treatment. chimia.ch In contrast, vapor-phase air oxidation of picoline to nicotinic acid is a more selective process with fewer byproducts. chimia.ch

Table 1: Comparison of Reagents in Nicotinic Acid Derivative Synthesis

| Reagent Type | Traditional Reagents | Greener Alternatives | Key Advantages of Greener Alternatives |

| Chlorinating Agent | Gaseous Chlorine, POCl₃, PCl₅ | Alkali Metal Hypochlorite, Sulfonyl Chloride | Reduced hazard, improved selectivity, milder reaction conditions |

| Oxidizing Agent | Chromic Acid, Nitric Acid | Ozone, Air | Reduced pollution, lower cost, fewer hazardous byproducts |

| Solvent | DMF, Chloroform | tert-Amyl Alcohol, Water, Solvent-free conditions | Reduced toxicity, easier to recycle, minimized waste |

| Catalyst | Stoichiometric Copper Reagents | Immobilized Enzymes (e.g., Novozym® 435), Acetates | Reusability, high selectivity, milder reaction conditions, reduced metal waste |

Process Intensification and Continuous Manufacturing Approaches

Process intensification and continuous manufacturing are transformative approaches in chemical production that offer significant advantages in terms of safety, efficiency, and sustainability. These methods are particularly well-suited for the synthesis of specialty chemicals like 2-chloro-4-methoxynicotinic acid.

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and residence time. europa.eu This level of control can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. europa.eu The small reactor volumes in flow systems facilitate rapid heat dissipation, preventing the formation of hot spots that can lead to runaway reactions. europa.eu

Several studies have demonstrated the benefits of continuous flow for the synthesis of nicotinamide and related derivatives. For example, the enzymatic synthesis of nicotinamide derivatives in a continuous-flow microreactor resulted in substantially shorter reaction times and a significant increase in product yield compared to batch processes. nih.gov Similarly, a continuous-flow method for preparing 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine (B98176) drastically reduced reaction time and improved product quality and selectivity. google.com

Table 2: Comparison of Batch vs. Continuous Manufacturing for Nicotinic Acid Derivatives

| Parameter | Batch Manufacturing | Continuous Manufacturing |

| Reaction Time | Often longer (hours to days) | Significantly shorter (minutes to hours) nih.gov |

| Yield | Can be lower due to side reactions | Often higher due to precise control nih.gov |

| Safety | Higher risk of thermal runaway with exothermic reactions | Enhanced safety due to superior heat transfer europa.eu |

| Process Control | Less precise control over parameters | Precise and automated control europa.eu |

| Scalability | Scaling up can be challenging | "Numbering-up" by parallelizing reactors is straightforward google.com |

| Footprint | Larger equipment and plant size | Smaller, more compact systems |

| Waste Generation | Can be higher due to lower yields and more purification steps | Reduced waste due to higher efficiency and telescoped processes mdpi.com |

Recovery and Recycling of Catalysts and Solvents

The recovery and recycling of catalysts and solvents are fundamental practices in sustainable chemical manufacturing. These efforts not only reduce the environmental impact of the production process but also offer significant economic benefits by lowering raw material costs and waste disposal fees.

In the context of this compound and related compounds, the use of heterogeneous or immobilized catalysts is a key strategy for enabling easy recovery and reuse. For instance, the use of Novozym® 435, an immobilized lipase, in the continuous-flow synthesis of nicotinamide derivatives allows for the catalyst to be retained within the reactor for extended periods, maintaining its activity over multiple cycles. nih.gov This contrasts with homogeneous catalysts, which are often difficult to separate from the reaction mixture and are typically used in stoichiometric amounts.

Solvent recycling is another critical aspect. The choice of solvent can significantly impact the ease and efficiency of its recovery. Solvents with favorable physical properties, such as appropriate boiling points, can be more readily removed from the product mixture and purified for reuse. The development of solvent selection guides helps chemists choose more sustainable options that are not only less hazardous but also easier to recycle.

Recent research has focused on developing innovative methods for solvent and reagent recycling. One such method demonstrates the reduction of 2-ethylanthraquinone (B47962) (2-EAQ) by hydrogen, which can then be used to produce metal nanoparticles. chemrxiv.org In this process, both the solvent and the reducing agent can be recovered and regenerated multiple times, paving the way for more sustainable syntheses with reduced waste. chemrxiv.org

Life Cycle Assessment of this compound Synthesis

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. For a chemical like this compound, an LCA would provide a holistic view of its environmental footprint, identifying key areas for improvement in its production process.

The chemical industry has been actively developing guidelines for conducting LCAs on chemical products to ensure comparability and credibility. wbcsd.org An LCA for this compound synthesis would quantify inputs such as energy and raw materials, and outputs like emissions to air, water, and soil, as well as waste generation. This data-driven approach allows for a scientific comparison of different synthetic routes and manufacturing technologies.

For example, an LCA could compare the traditional synthesis of a nicotinic acid derivative with a newer, greener route. The assessment would likely show that the greener route, which utilizes less hazardous reagents, renewable feedstocks, and more efficient catalytic processes, has a significantly lower environmental impact in categories such as global warming potential, ozone depletion, and ecotoxicity.

While a specific LCA for this compound is not publicly available, the principles of LCA are widely applied in the chemical industry to guide sustainable product development. wbcsd.org By considering the entire life cycle, from cradle to grave, companies can make more informed decisions that balance economic, environmental, and social considerations. This approach is essential for advancing the goals of sustainable chemistry and reducing the long-term environmental impact of chemical manufacturing.

Future Perspectives and Emerging Research Avenues in 2 Chloro 4 Methoxynicotinic Acid Chemistry

Development of Novel Catalytic Systems for Site-Selective Functionalization

The precise and predictable modification of the pyridine (B92270) ring is a central challenge in synthetic chemistry. The development of innovative catalytic systems is paramount for achieving site-selective functionalization, a critical step in harnessing the full potential of molecules like 2-chloro-4-methoxynicotinic acid.

Recent breakthroughs include the use of visible-light-driven photocatalysis with quinolinone to achieve site-divergent functionalization of pyridinium (B92312) derivatives. acs.org This method allows for the introduction of phosphinoyl and carbamoyl (B1232498) moieties under mild, transition-metal-free conditions, offering a greener and more efficient alternative to traditional methods. acs.org Another significant advancement is the use of nickel/Lewis acid cooperative catalysis for the direct C-4-selective addition of pyridine across alkenes and alkynes. acs.org This strategy provides access to linear and branched 4-alkylpyridines, which are important structural motifs. acs.org

Furthermore, researchers have developed methods for the regioselective introduction of a phosphonium (B103445) group into N-heteroaromatic ring systems, which can then serve as a handle for further transformations. acs.orgnih.govthieme-connect.com This two-step sequence is effective even on complex pyridines and other heterocycles, enabling the formation of C-O, C-S, C-N, and C-C bonds. acs.orgthieme-connect.com These novel catalytic approaches represent a significant step forward in the precise engineering of pyridine-containing molecules.

Table 1: Novel Catalytic Systems for Pyridine Functionalization

| Catalytic System | Functionalization Type | Key Features |

| Quinolinone Photocatalysis | Phosphinoylation, Carbamoylation | Visible-light driven, mild conditions, transition-metal-free. acs.org |

| Nickel/Lewis Acid | C-4 Alkylation, Alkenylation | Direct C-H functionalization, high chemo- and regioselectivity. acs.org |

| Heterocyclic Phosphonium Salts | C-4 Functionalization (C-O, C-S, C-N, C-C) | Versatile handle for multiple bond-forming processes. acs.orgnih.govthieme-connect.com |

Chemoenzymatic and Biocatalytic Approaches to Pyridine Derivatives

The quest for more sustainable and selective synthetic methods has led to a growing interest in chemoenzymatic and biocatalytic strategies. These approaches leverage the inherent selectivity of enzymes to perform complex transformations under mild conditions, often outperforming traditional chemical methods.

A notable example is the development of a chemo-enzymatic cascade for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. nih.gov This process utilizes an amine oxidase/ene imine reductase cascade and has been successfully applied to the synthesis of key intermediates for pharmaceuticals like the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib. nih.gov

Biocatalysis is also being explored for the synthesis of pyridine and piperidine (B6355638) heterocycles from sustainable biomass sources. ukri.org Researchers are investigating enzymes from organisms like Rhodococcus jostii RHA1 for the conversion of lignin-derived compounds into valuable pyridine intermediates. ukri.org Furthermore, whole-cell biocatalysis has been employed for the efficient synthesis of compounds like 2,6-bis(hydroxymethyl)pyridine, eliminating the need for harsh oxidizing and reducing agents and non-aqueous solvents. ethz.ch These biocatalytic and chemo-enzymatic methods offer a powerful toolkit for the green synthesis of complex pyridine derivatives. kcl.ac.uk

Flow Chemistry and Automated Synthesis Applications for Scalable Production

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. Flow chemistry is increasingly being applied to the synthesis of pyridine derivatives, enabling precise control over reaction parameters and facilitating the production of these compounds on a larger scale.

Continuous flow microreactors have been successfully used for the N-oxidation of pyridine derivatives with high efficiency and safety. organic-chemistry.org This method allows for significantly shorter reaction times compared to batch processes and has demonstrated long-term stability, making it suitable for industrial applications. organic-chemistry.org The hydrogenation of functionalized pyridines has also been achieved using continuous flow devices, providing high yields of the corresponding piperidines under elevated pressure and temperature. researchgate.net

Automated flow chemistry platforms are becoming instrumental in the generation of compound libraries for drug discovery. syrris.com These systems enable the rapid synthesis of a diverse range of molecules, accelerating the identification of potential drug candidates. syrris.com The integration of in-line analysis and purification steps further streamlines the synthetic process. uc.pt The development of autonomous self-optimizing flow systems, which use algorithms to rapidly identify optimal reaction conditions, represents the next frontier in automated synthesis. rsc.org

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Prediction in Pyridine Chemistry

The integration of retrosynthesis knowledge into data-driven CASP (computer-aided synthesis planning) applications allows for a more flexible and intuitive approach to synthetic design. chemrxiv.org For instance, the ReTReK application incorporates chemical knowledge as adjustable parameters to guide the search for promising synthetic routes. chemrxiv.org The combination of AI with automated flow chemistry systems holds the potential to create fully autonomous platforms for molecular design and synthesis, revolutionizing the field of pyridine chemistry and beyond. syrris.com

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Chloro-4-methoxynicotinic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves regioselective substitution on nicotinic acid derivatives. For example, coupling reactions with glycine benzyl ester followed by catalytic hydrogenation (as seen in analogous syntheses) can introduce functional groups while preserving the chloro and methoxy substituents . Optimization may include adjusting reaction temperatures (e.g., 60–80°C for coupling steps) and using palladium-based catalysts for deprotection.

Q. Which analytical techniques are optimal for characterizing this compound and distinguishing it from structural isomers?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm effectively resolves structural isomers, as demonstrated for chlorinated cresoxyacetic acids (e.g., distinguishing 4-chloro vs. 6-chloro isomers) . Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can differentiate substitution patterns via chemical shifts of the pyridine ring carbons. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

Q. How can purification challenges be addressed during the synthesis of this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C often improves purity. For intermediates, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively separates byproducts. Catalytic hydrogenation (H, Pd/C) is recommended for removing protecting groups without altering the chloro-methoxy backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.